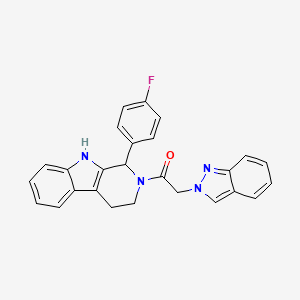![molecular formula C21H26N4O2 B6104511 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6104511.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide, also known as CPI-444, is a novel small molecule inhibitor of adenosine A2A receptor (A2AR). It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. In
作用机制
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide is a selective antagonist of A2AR, a G protein-coupled receptor that is widely expressed in various tissues and cell types. A2AR is known to play a key role in regulating immune function, inflammation, and tumor growth. By blocking A2AR, this compound inhibits the production of cAMP (cyclic adenosine monophosphate), a second messenger that is involved in many cellular processes. This leads to a decrease in the activity of immune cells such as T cells and natural killer cells, which in turn enhances the anti-tumor activity of these cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. It has been studied in vitro and in vivo, and has been shown to inhibit tumor growth, enhance immune function, and reduce inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and has been shown to have potent anti-tumor and anti-inflammatory activity. However, there are also some limitations to using this compound in lab experiments. It is a selective antagonist of A2AR, and may not be effective in all tumor types or inflammatory diseases. In addition, its efficacy may be affected by the expression levels of A2AR in different tissues and cell types.
未来方向
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and immune evasion. Another area of interest is the identification of biomarkers that can predict response to this compound, and the development of companion diagnostics to guide treatment decisions. Finally, there is also interest in exploring the potential use of this compound in other diseases beyond cancer and inflammation, such as neurodegenerative diseases and metabolic disorders.
合成方法
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has been described in several publications. The most common method involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 1-(cyclohexylmethyl)pyrrolidin-3-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has been extensively studied in preclinical models of cancer and inflammation. It has been shown to have potent anti-tumor activity in various cancer types, including melanoma, lung cancer, and colon cancer. This compound works by blocking the A2AR signaling pathway, which is known to promote tumor growth and suppress immune function. By inhibiting A2AR, this compound enhances the anti-tumor activity of immune cells such as T cells and natural killer cells.
In addition to its anti-tumor activity, this compound has also been shown to have anti-inflammatory effects. It has been studied in models of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. This compound works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are known to play a key role in the pathogenesis of these diseases.
属性
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-19-12-16(14-25(19)13-15-6-2-1-3-7-15)24-21(27)18-9-5-4-8-17(18)20-22-10-11-23-20/h4-5,8-11,15-16H,1-3,6-7,12-14H2,(H,22,23)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFVMDKMGKLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CC=CC=C3C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)

![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6104494.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
![1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B6104507.png)
![2-{1-cyclohexyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104519.png)
![N-[4-(methylthio)benzyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104526.png)